molecular formula C11H12N8 B2595163 2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole CAS No. 2415492-37-2

2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole

Cat. No.: B2595163
CAS No.: 2415492-37-2
M. Wt: 256.273
InChI Key: OGEUZXMEYOMQQO-UHFFFAOYSA-N
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Description

2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is notable for its unique structure, which includes a triazole ring fused to a pyrimidine ring, and an azetidine moiety. These structural features confer significant chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine, which can be achieved through a Biginelli-like multicomponent reaction . This intermediate is then reacted with azetidine derivatives under specific conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-2H-1,2,3-triazole has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, disrupting biological pathways critical for disease progression. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyrimidine: A closely related compound with similar structural features but different substituents.

    5-Methyl-1,2,4-triazolo[1,5-a]pyrimidine: Another analog with a methyl group at a different position.

Uniqueness

What sets 2-(1-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}azetidin-3

Properties

IUPAC Name

5-methyl-7-[3-(triazol-2-yl)azetidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N8/c1-8-4-10(18-11(16-8)12-7-15-18)17-5-9(6-17)19-13-2-3-14-19/h2-4,7,9H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGEUZXMEYOMQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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